Butyl 4-isocyanatobenzoate
Description
Historical Context and Evolution of Isocyanate Chemistry
The field of isocyanate chemistry began in 1849 with the work of Charles-Adolphe Wurtz, who first synthesized alkyl isocyanates. chemsrc.com For many decades, isocyanates remained primarily a subject of academic curiosity. These compounds, characterized by the highly reactive functional group R−N=C=O, were studied for their interesting reactions but lacked significant industrial application. chemsrc.comwikipedia.org The landscape changed dramatically in 1937 when Otto Bayer and his team discovered that diisocyanates could react with diols to form polyurethanes. chemsrc.com This discovery unlocked the immense potential of isocyanates as key monomers for a versatile class of polymers. The subsequent industrial-scale production of major diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), propelled isocyanate chemistry to the forefront of the polymer industry. smolecule.comambeed.com Early synthesis methods relied heavily on the use of phosgene (B1210022), a toxic gas, to convert amines into isocyanates. wikipedia.orgnih.gov While effective, the hazards associated with phosgene have driven the evolution of isocyanate synthesis towards safer, non-phosgene routes, including rearrangements like the Curtius, Hofmann, and Lossen reactions, and catalytic carbonylation methods. wikipedia.orgchinesechemsoc.org
Significance of Aromatic Isocyanates in Modern Chemical Research
Aromatic isocyanates are a cornerstone of modern chemical research and industry, primarily due to their high reactivity, which is enhanced by the electronic effects of the aromatic ring. scbt.comchemsynthesis.com This heightened reactivity allows for rapid polymerization and efficient chemical transformations, making them indispensable in the production of a vast array of materials, including rigid and flexible foams, high-performance elastomers, and durable coatings. researchgate.net In research, aromatic isocyanates are valued as versatile building blocks. Their electrophilic carbon atom is highly susceptible to attack by nucleophiles like alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids, respectively. wikipedia.org This predictable reactivity is exploited in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. nih.gov The global market for diisocyanates is dominated by aromatic variants like MDI and TDI, which together account for over 90% of production, underscoring their industrial and economic significance. ambeed.comresearchgate.net
Overview of Ester-Functionalized Aromatic Isocyanates in Research
Ester-functionalized aromatic isocyanates represent a specialized class of reagents that combine the reactivity of the isocyanate group with the chemical versatility of an ester moiety. This dual functionality allows for the creation of novel polymers and molecules with tailored properties. Research in this area explores how the ester group can influence the final properties of materials, such as polarity, solubility, and biodegradability. cymitquimica.com For example, the introduction of ester groups into a polyurethane backbone can make the resulting polymer more susceptible to hydrolysis, which is a desirable trait for creating biodegradable materials for medical applications. cymitquimica.com Research has demonstrated the synthesis of novel diisocyanates containing ester linkages, such as 1,3-propanediol (B51772) bis(4-isocyanatobenzoate), which are then used to produce biodegradable poly(ester-urethane)s. cymitquimica.com Furthermore, bio-based, ester-containing isocyanates like L-lysine diisocyanate ethyl ester (LLDI) are being investigated as renewable alternatives to traditional petrochemical-based isocyanates. researchgate.net
Research Trajectories in Isocyanate-Based Transformations
Current research in isocyanate chemistry is advancing along several key trajectories. A primary focus is the development of sustainable and "green" synthesis methods that avoid hazardous reagents like phosgene. nih.govnih.gov This includes the refinement of catalytic processes, such as the reductive carbonylation of nitroaromatics, and exploring bio-based feedstocks for isocyanate production. smolecule.comscbt.com Another significant trend is the expanding use of isocyanates in complex, multi-component reactions, which allow for the efficient, one-pot synthesis of intricate molecular architectures. Current time information in Bangalore, IN. The inherent reactivity of isocyanates makes them ideal components for generating molecular diversity in drug discovery and materials science. Additionally, there is growing interest in creating "smart" polymers by incorporating functional isocyanates that can respond to external stimuli, and in developing novel polyurethanes and polyureas with enhanced thermal stability, flame retardancy, or specific biomedical properties. chinesechemsoc.orgcymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 4-isocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-4-6-11(7-5-10)13-9-14/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCGQSQNUXNTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399440 | |
| Record name | Butyl 4-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102561-47-7 | |
| Record name | Butyl 4-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 4-isocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Butyl 4 Isocyanatobenzoate: Compound Profile
Chemical Structure and Formula
Butyl 4-isocyanatobenzoate is an aromatic organic compound that features a butyl ester group and an isocyanate group attached at opposite ends (the para position) of a benzene (B151609) ring. The structure consists of a central phenyl ring, with the isocyanate group (-N=C=O) at position 1 and a butoxycarbonyl group [-C(=O)O(CH₂)₃CH₃] at position 4.
Chemical Structure:
Traditional Industrial Phosgenation Routes
Key Identifiers (CAS, Molecular Weight, etc.)
The key chemical identifiers for this compound are summarized in the table below. It is important to distinguish it from its isomers, such as tert-butyl 4-isocyanatobenzoate.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 102561-47-7 scbt.comscbt.com |
| Molecular Formula | C₁₂H₁₃NO₃ scbt.com |
| Molecular Weight | 219.24 g/mol scbt.com |
| Canonical SMILES | CCCCOC(=O)C1=CC=C(C=C1)N=C=O google.com |
| InChI Key | PVCGQSQNUXNTNA-UHFFFAOYSA-N google.com |
Reactivity and Reaction Mechanisms of Aromatic Isocyanates
Nucleophilic Addition Reactions
The most common reactions involving isocyanates are nucleophilic additions to the C=N double bond. These reactions are fundamental to the synthesis of a wide array of chemical structures.
Reaction with Alcohols (Urethane Formation)
The reaction between an isocyanate and an alcohol produces a urethane (B1682113) (or carbamate) linkage. wikipedia.org This reaction is central to the polyurethane industry. kuleuven.be The mechanism is not a simple bimolecular addition; kinetic studies suggest a more complex process involving the participation of multiple alcohol molecules. kuleuven.bemdpi.com The reaction can be catalyzed by the alcohol reactant itself, where alcohol associates or clusters act as the reactive species. kuleuven.bemdpi.com
The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate. Theoretical studies suggest that the process involves a reacting supersystem of at least three alcohol molecules, which facilitates the proton transfer in a concerted manner across the N=C bond. kuleuven.be The reaction rate is significantly influenced by the solvent and the presence of catalysts. mdpi.comgoogle.com
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Reference(s) |
| Phenyl Isocyanate | 1-Propanol | None | Not Specified | Propyl N-phenylcarbamate | mdpi.com |
| Di-isocyanate | Diol/Polyol | Dibutyltindilaurate | 60-160°C | Polyurethane | google.com |
| Isocyanate | Alcohol | Triethylamine | Elevated | Urethane | google.com |
Reaction with Amines (Urea Formation)
Aromatic isocyanates react readily with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is typically very fast and proceeds under mild conditions, often just by mixing the reactants in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) at room temperature without the need for a catalyst. commonorganicchemistry.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. commonorganicchemistry.com
The formation of a urea (B33335) linkage by reacting an amine with an isocyanate is a highly efficient and common strategy in organic synthesis. commonorganicchemistry.com For instance, the reaction of an aniline (B41778) with an isocyanate can be used to produce a variety of substituted diphenyl ureas.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference(s) |
| Isocyanate | Amine | DMF, THF, or DCM | Room Temperature | Substituted Urea | commonorganicchemistry.com |
| 3-aminopyridine | t-butyl isocyanate | THF | Reflux | N-t-Butyl-N'-(3-pyridyl)urea | scispace.com |
| Benzylamine | 4-methoxy-phenyl isocyanate | Not Specified | Not Specified | Substituted Urea | google.com |
Reaction with Thiols (Thiocarbamate Formation)
The reaction of isocyanates with thiols yields thiocarbamates. conicet.gov.ar Similar to the reaction with alcohols, this involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon of the isocyanate group. conicet.gov.ar These reactions can often be performed under solvent-free and catalyst-free conditions. researchgate.net The reactivity of thiols with isocyanates is generally lower than that of their alcohol analogs. conicet.gov.ar
A study involving methoxycarbonylsulfenyl isocyanate demonstrated that reactions with various aliphatic thiols proceed efficiently at low temperatures (-60°C) and warm to room temperature over a short period, yielding S-alkyl thiocarbamates in high yields. conicet.gov.ar
| Reactant 1 | Reactant 2 | Conditions | Yield | Product | Reference(s) |
| Methoxycarbonylsulfenyl isocyanate | Ethanethiol | -60°C to RT, 30 min | 90% | S-ethyl N-(methoxycarbonylsulfenyl)thiocarbamate | conicet.gov.ar |
| Methoxycarbonylsulfenyl isocyanate | 1-Propanethiol | -60°C to RT, 30 min | 85% | S-propyl N-(methoxycarbonylsulfenyl)thiocarbamate | conicet.gov.ar |
| Isocyanide, Sulfur, Alcohol/Thiol | Mild, Catalyst-free | Moderate to Good | O-Thiocarbamates/Dithiocarbamates | d-nb.infobeilstein-journals.org |
Cycloaddition Reactions
Aromatic isocyanates can undergo cycloaddition reactions, the most significant of which is trimerization to form a stable six-membered ring.
Isocyanurate Formation (Trimerization)
In the presence of specific catalysts, three isocyanate molecules can react to form a highly stable 1,3,5-triazine-2,4,6-trione, commonly known as an isocyanurate ring. nih.govutwente.nl This trimerization reaction is a key process for creating cross-linked networks in polyurethane systems, significantly enhancing the thermal stability and flame retardancy of the resulting materials, often referred to as polyisocyanurate (PIR) foams. nih.gov The reaction proceeds via a step-wise addition mechanism. utwente.nl
Catalytic Trimerization Mechanisms
The mechanism of isocyanate trimerization is highly dependent on the catalyst employed. A variety of catalysts are known, including phosphines, N-heterocyclic carbenes, and metal-based reagents. researchgate.net
One of the most common and industrially relevant mechanisms is anionic trimerization, often initiated by catalysts like potassium acetate (B1210297). nih.govacs.org Detailed studies have revealed that the acetate anion itself is a precatalyst. The reaction of the acetate with an excess of aromatic isocyanate leads to the irreversible formation of a deprotonated amide species. This highly nucleophilic amide is the true active catalyst that initiates the trimerization via a nucleophilic anionic mechanism. nih.govacs.org This active species can also deprotonate urethane or urea groups present in the system, which can then also catalyze the isocyanurate formation. acs.org
The generally accepted anionic trimerization mechanism involves the following steps:
A nucleophilic anionic catalyst attacks the isocyanate carbon, forming an anionic intermediate.
This intermediate then reacts with two additional isocyanate molecules in a stepwise fashion.
The final step is a ring-closure to form the stable isocyanurate trimer, regenerating the catalyst. acs.org
Alternatively, transition metal complexes can also catalyze this reaction through different mechanistic pathways. For example, palladium(0) complexes with diimine ligands have been shown to be effective catalysts. nih.govcapes.gov.br The mechanism with these catalysts does not proceed through simple stepwise cycloadditions. Instead, it is proposed to begin with a process similar to anionic polymerization, involving charge-separated intermediates, followed by ring closure on the metal center to form a seven-membered metallacycle, which then reductively eliminates the isocyanurate product. nih.gov
Influence of Isocyanate Structure on Trimerization
The trimerization of isocyanates to form isocyanurates is a crucial reaction in the production of polyurethane materials, enhancing their thermal stability. acs.org The reaction is a stepwise addition process catalyzed by a potent nucleophile, where three isocyanate groups form a stable, six-membered isocyanurate ring. utwente.nl The mechanism is generally accepted to be an anionic process where a nucleophilic catalyst adds to the electrophilic carbon of the isocyanate, initiating a chain of reactions with two more isocyanate molecules to form the final trimeric structure. acs.orgnih.gov
The structure of the isocyanate significantly influences the rate and efficiency of trimerization. Aromatic isocyanates, such as phenyl isocyanate, a model for Butyl 4-isocyanatobenzoate, are more prone to trimerization than their aliphatic counterparts. ugent.be This increased reactivity is attributed to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the isocyanate carbon.
In the case of acetate-based catalysts, studies have shown that the acetate anion itself is a precatalyst. It reacts with the aromatic isocyanate to form a deprotonated amide species, which is the true active catalyst for the nucleophilic anionic trimerization. acs.orgnih.gov This deprotonated amide is significantly more basic and nucleophilic than the initial acetate, leading to a more efficient catalytic cycle. acs.orgnih.gov
| Factor | Influence on Trimerization of Aromatic Isocyanates | Relevance to this compound |
| Electronic Effects | Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the isocyanate carbon, accelerating the reaction. ugent.be | The benzoate (B1203000) group is electron-withdrawing, which should enhance the reactivity of the isocyanate group towards trimerization. |
| Steric Hindrance | Increased steric bulk around the isocyanate group can hinder the approach of the catalyst and other isocyanate molecules, slowing the reaction. | The butyl ester group provides moderate steric hindrance, likely resulting in a reaction rate between that of smaller and bulkier analogs. |
| Catalyst Nature | Strong nucleophiles are required. Acetate-based catalysts form more active deprotonated amide species in situ. acs.orgnih.gov | Trimerization would likely be efficiently catalyzed by common trimerization catalysts, with the in-situ formation of the active catalytic species from precursors like potassium acetate. |
Multicomponent Reactions (MCRs) Involving Isocyanates
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. frontiersin.org Isocyanates are valuable components in several MCRs due to their high reactivity. rsc.org
Ugi-Type Reactions
The classic Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The accepted mechanism proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate anion and an intramolecular Mumm rearrangement lead to the final product. wikipedia.orgbeilstein-journals.org
Variations of the Ugi reaction have been developed where one of the traditional components is replaced. In Ugi-type reactions relevant to this compound, the isocyanate can be used in place of the carboxylic acid. rsc.org For instance, a reaction between a nitrile imine, an isocyanide, and an isocyanate can lead to complex heterocyclic scaffolds like 1,2,4-triazinediones. rsc.org Our group has also reported the synthesis of triazinane diones through a four-component reaction involving a phosphonate, a nitrile, an aldehyde, and an isocyanate. beilstein-journals.org
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic MCR for the synthesis of hydantoins (imidazolidine-2,4-diones) from a carbonyl compound (aldehyde or ketone), potassium cyanide, and ammonium (B1175870) carbonate. wikipedia.orgmdpi.com The mechanism is thought to begin with the formation of a cyanohydrin from the carbonyl compound and cyanide, or the formation of an imine with ammonia. mdpi.comyoutube.com The key intermediate is an α-aminonitrile. rsc.org This aminonitrile then reacts further, and a proposed mechanism involves its reaction with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid. This undergoes an intramolecular cyclization and rearrangement, potentially through an isocyanate intermediate, to yield the final hydantoin (B18101) product. wikipedia.orgyoutube.com
While the standard Bucherer-Bergs reaction does not directly use an isocyanate as a starting material, isocyanates are involved as key intermediates in some proposed mechanisms and are central to related hydantoin syntheses. wikipedia.org For example, hydantoins can be synthesized from the reaction of α-amino acids or esters with isocyanates. mdpi.comproquest.com
Polymerization Mechanisms of Isocyanates
Isocyanates are versatile monomers capable of undergoing various polymerization reactions, leading to a range of polymer structures. scribd.com
Homopolymerization of Monoisocyanates
Monoisocyanates like this compound can undergo homopolymerization to form polyisocyanates, which are polymers with a nylon-1 structure (-(NRCO)-n). scribd.com This type of polymerization is typically initiated by strong anionic catalysts, such as sodium cyanide or organometallic compounds like lithium alkyls, and is carried out at low temperatures (below -40°C) to favor polymerization over cyclotrimerization. scribd.com
The mechanism of anionic homopolymerization of monoisocyanates involves the nucleophilic attack of the initiator on the carbonyl carbon of the isocyanate monomer. This generates an amidate anion, which then acts as the propagating species, adding to subsequent monomer units. The living nature of this polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization of n-alkyl isocyanates, for example, is known to produce helical polymer chains.
The thermal degradation of polyisocyanates prepared through such methods has been shown to proceed via a radical depolymerization mechanism, primarily yielding the original monomer. metu.edu.tr
| Polymerization Type | Initiator/Catalyst | Resulting Polymer Structure | Key Features |
| Homopolymerization | Strong anionic initiators (e.g., sodium cyanide, lithium alkyls) scribd.com | Polyisocyanate (Nylon-1 structure) | Requires low temperatures to suppress cyclotrimerization. Can be a living polymerization, yielding well-defined polymers. |
Copolymerization Strategies
The copolymerization of isocyanates with various monomers is a fundamental strategy for the synthesis of polyurethanes and other functional polymers. While direct studies on the copolymerization of this compound are not extensively documented, its reactivity can be inferred from the behavior of other aromatic isocyanates. The presence of the electron-withdrawing butyl benzoate group at the para-position is expected to increase the electrophilicity of the isocyanate carbon, thereby influencing its reactivity towards comonomers.
Aromatic isocyanates are known to copolymerize with a variety of monomers, including epoxides and vinyl monomers. For instance, the copolymerization of phenyl isocyanate with ethylene (B1197577) oxide has been studied, and it has been found that many aromatic isocyanates can yield copolymers. nih.gov The reactivity of the isocyanate in these reactions is sensitive to both electronic and steric factors.
In free-radical copolymerization, isocyanate-containing monomers such as 2-isocyanatoethyl methacrylate (B99206) (IEM) have been copolymerized with monomers like n-butyl acrylate (B77674) (NBA), methyl methacrylate (MMA), and styrene (B11656) (STY). researchgate.net The reactivity ratios for these systems, which indicate the relative reactivity of the monomers towards the growing polymer chain, have been determined. researchgate.net For this compound, it is plausible that it could be incorporated into copolymers using similar strategies, assuming a suitable vinyl or acrylic functionality is introduced into the molecule or by direct reaction of the isocyanate group with a functionalized comonomer.
The reaction kinetics of the isocyanate group in the side chain of polymethacrylates with alcohols have also been investigated. researchgate.net These studies reveal that the local environment of the isocyanate group within the polymer chain can significantly affect its reactivity. researchgate.net
Table 1: Reactivity Ratios for Copolymerization of Isocyanate Monomers with Various Comonomers This table presents data for isocyanate-containing monomers analogous to what might be expected for derivatives of this compound.
| Isocyanate Monomer (M1) | Comonomer (M2) | r1 | r2 |
|---|---|---|---|
| 2-Isocyanatoethyl methacrylate (IEM) | Styrene (STY) | 0.38 | 0.44 |
| 2-Isocyanatoethyl methacrylate (IEM) | Methyl methacrylate (MMA) | 1.19 | 0.84 |
| 2-Isocyanatoethyl methacrylate (IEM) | n-Butyl acrylate (NBA) | 2.50 | 0.40 |
Data sourced from a study on the copolymerization of isocyanate-functionalized methacrylates. researchgate.net
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions involving the isocyanate group provide a powerful tool for the synthesis of various heterocyclic compounds. For a molecule like this compound to undergo such a reaction, a nucleophilic group must be present elsewhere in the molecule, connected by a suitable linker. The nature of this nucleophile and the length and flexibility of the tether will determine the size of the resulting ring and the feasibility of the cyclization.
A notable example of such a reaction is the MeOTf-catalyzed intramolecular acyl-cyclization of aryl isocyanates, which has been used to synthesize phenanthridin-6(5H)-ones and 3,4-dihydroisoquinolin-1(2H)-ones under metal-free conditions. researchgate.net This methodology demonstrates good functional group tolerance and can be performed on a gram scale. researchgate.net While this compound itself would not undergo this specific reaction without modification, a derivative containing an appropriately positioned aryl or alkyl group capable of participating in a Friedel-Crafts-type reaction could potentially cyclize to form lactams.
Palladium-catalyzed intramolecular domino cyclization of 2-alkynylaziridines with aryl isocyanates represents another sophisticated strategy for the construction of linked nitrogen heterocycles. nih.gov In these reactions, the isocyanate is intercepted by a nucleophile generated in situ, leading to the formation of complex polycyclic systems. nih.gov The application of such a strategy to a derivative of this compound would offer a pathway to novel heterocyclic structures.
Furthermore, intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives, catalyzed by metal triflates, is a well-established method for the synthesis of cyclic ketones such as 1-indanones and 1-tetralones. nih.gov By analogy, an appropriately designed derivative of this compound could potentially undergo an intramolecular acylation to form a lactam, where the isocyanate serves as a masked acylating agent.
C-H Functionalization with Isocyanates
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. Aromatic isocyanates have emerged as valuable reagents in this field, particularly in transition-metal-catalyzed reactions for the formation of amides.
Transition-metal catalysis has enabled the use of aromatic isocyanates for the direct amidation of C(sp²)-H bonds in arenes and heteroarenes. These reactions are typically directed by a chelating group on the arene substrate and have been successfully achieved using catalysts based on cobalt, rhodium, and ruthenium. nih.govehu.esacs.orgnih.govrsc.orgresearchgate.netrsc.orgrsc.orgscispace.comnih.govacs.orgrsc.orgehu.esnih.govoup.commdpi.comnih.gov
Cobalt-Catalyzed C-H Amidation: The use of cobalt(III) catalysts for the C-H bond addition to isocyanates has been reported as a convergent strategy for the synthesis of amides. acs.orgnih.govresearchgate.netnih.gov These reactions often employ a preformed cationic cobalt complex, such as [Cp*Co(C₆H₆)][PF₆]₂, and demonstrate a broad scope for both the arene and the isocyanate coupling partners. acs.orgnih.gov The reactions are generally tolerant of a wide range of functional groups and can be performed on a gram scale with low catalyst loading. acs.orgnih.gov Studies have shown that both electron-rich and electron-deficient aromatic isocyanates are effective, suggesting that this compound would be a suitable substrate in these transformations. ehu.es
Rhodium-Catalyzed C-H Functionalization: Rhodium(III) catalysts have also proven to be exceptionally versatile for the C-H functionalization with isocyanates. rsc.orgscispace.comacs.orgsnnu.edu.cnnih.gov These reactions often proceed via a chelation-assisted mechanism, where a directing group on the arene substrate facilitates the C-H activation at a specific position. scispace.comacs.org The resulting metallacyclic intermediate can then undergo migratory insertion of the isocyanate, followed by protodemetalation to afford the amide product. The electronic properties of the cyclopentadienyl (B1206354) ligand on the rhodium catalyst can influence the selectivity and efficiency of these reactions. nih.gov
Ruthenium-Catalyzed C-H Aminocarbonylation: Ruthenium(II) catalysts have been employed for the C-H aminocarbonylation of arenes and heteroarenes with isocyanates. nih.govrsc.orgrsc.orgnih.gov These reactions can be guided by weakly coordinating functional groups and provide a redox-neutral and base-free pathway to amide products. nih.gov For example, ruthenium-catalyzed heteroannulation between enamides and isocyanates has been developed as a step- and atom-economical route to pyrimidin-4-ones. rsc.orgrsc.org A kinetic isotope effect study of this reaction suggested that C-H cleavage is likely involved in the rate-determining step. rsc.org
Table 2: Examples of Transition-Metal Catalyzed C-H Amidation with Aromatic Isocyanates This table summarizes reaction conditions and outcomes for the amidation of arenes with various aromatic isocyanates, demonstrating the broad applicability of these methods.
| Catalyst System | Arene Substrate | Isocyanate | Product Yield (%) | Reference |
|---|---|---|---|---|
| [Cp*Co(C₆H₆)][PF₆]₂, KOAc | 1-Phenyl-1H-pyrazole | Phenyl isocyanate | 74 | acs.org |
| [Cp*Co(CO)I₂], AgSbF₆, AgOPiv | 1-Phenyl-1H-pyrazole | 4-Fluorophenyl isocyanate | High | ehu.es |
| [RhCp*Cl₂]₂, AgSbF₆ | Benzoic Acid | Phenyl isocyanate | 91 | researchgate.net |
| [Ru(p-cymene)Cl₂]₂, KOPiv | N-Phenyl-1H-pyrazole | Phenyl isocyanate | 95 | nih.gov |
The yields reported are for specific examples and may vary depending on the exact substrates and reaction conditions.
Advanced Characterization and Analytical Techniques for Isocyanates
Spectroscopic Methods for Reaction Monitoring and Product Analysis
Spectroscopic techniques are indispensable tools for the real-time monitoring of reactions involving Butyl 4-isocyanatobenzoate and for the detailed analysis of the resulting products.
Infrared (IR) Spectroscopy for Isocyanate Group Detection and Reaction Kinetics
Infrared (IR) spectroscopy is a fundamental technique for the identification and monitoring of the isocyanate (–N=C=O) functional group. The isocyanate group exhibits a strong and characteristic absorption band in the IR spectrum, typically appearing in the range of 2250–2270 cm⁻¹. The disappearance of this peak is a clear indicator that the isocyanate functionality has been consumed during a reaction, for instance, in the formation of urethanes. googleapis.com This makes IR spectroscopy an effective tool for monitoring the progress and kinetics of reactions involving this compound. For example, in the synthesis of urethane-based materials, the diminishing intensity of the isocyanate peak at approximately 2275 cm⁻¹ and the concurrent appearance of urethane-related peaks (around 1740–1680 cm⁻¹ and 1540–1530 cm⁻¹) confirm the reaction's progression. googleapis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful method for the detailed structural elucidation of this compound and its derivatives.
¹H NMR Spectroscopy provides information on the chemical environment of protons within the molecule. For a related compound, ethyl 4-isocyanatobenzoate, the aromatic protons appear as doublets, and the ethyl ester protons present as a quartet. While specific data for this compound is not detailed in the provided results, analogous patterns would be expected, with characteristic signals for the butyl chain protons and the aromatic ring protons.
¹³C NMR Spectroscopy offers direct insight into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. bhu.ac.in For this compound, distinct peaks would be observed for the carbonyl carbon of the ester, the aromatic carbons, the carbon of the isocyanate group, and the carbons of the butyl chain. This technique is invaluable for confirming the successful synthesis and structural integrity of the compound. For instance, in a similar compound, butyl benzoate (B1203000), the carbonyl carbon appears at 165.8 ppm, while the aromatic and butyl group carbons resonate at their own characteristic chemical shifts. rsc.org
Below is an interactive table summarizing typical NMR data for a related benzoate structure.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.06 | d | Aromatic |
| ¹H | 7.58 - 7.51 | m | Aromatic |
| ¹H | 7.42 - 7.39 | m | Aromatic |
| ¹H | 4.36 | t | -OCH₂- |
| ¹H | 1.82 - 1.68 | m | -CH₂- |
| ¹H | 1.57 - 1.39 | m | -CH₂- |
| ¹H | 1.01 - 0.94 | m | -CH₃ |
| ¹³C | 165.8 | - | C=O |
| ¹³C | 131.6, 131.0, 129.3, 127.8 | - | Aromatic C |
| ¹³C | 65.0 | - | -OCH₂- |
| ¹³C | 30.6 | - | -CH₂- |
| ¹³C | 19.1 | - | -CH₂- |
| ¹³C | 13.7 | - | -CH₃ |
| Note: Data is for Butyl benzoate and serves as an illustrative example. rsc.org |
UV-Vis Spectroscopy for Optical Properties
UV-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties of compounds by measuring their absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The technique can be used to determine the electronic transitions within a molecule. For aromatic compounds like this compound, characteristic absorption bands are expected due to π-π* transitions within the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituent groups. While specific UV-Vis data for this compound was not available in the search results, the technique is generally applicable for characterizing the optical properties of such organic molecules. copernicus.orgedinst.com
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are essential for separating this compound from impurities and for its precise quantification in various matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique ideal for detecting and quantifying trace amounts of substances in complex mixtures. escholarship.orgnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. mdpi.com In the context of this compound, LC-MS/MS could be developed to quantify the compound or its derivatives in various samples with high precision and accuracy. The process involves separating the analyte on an LC column, followed by its ionization and fragmentation in the mass spectrometer. Specific fragment ions are then monitored for quantification, which provides excellent selectivity. sciex.com This technique is particularly valuable for biomonitoring studies or for analyzing residual amounts of the isocyanate in finished products. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. getenviropass.com The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. mdpi.com GC-MS can be used to determine the purity of this compound and to identify any volatile byproducts from its synthesis. nih.gov For instance, in the analysis of related compounds, GC-MS has been used to identify and quantify substances in various matrices. dphen1.comrjstonline.com The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for positive identification. researchgate.net
Below is an interactive table outlining the principles of the discussed chromatographic techniques.
| Technique | Principle | Typical Application for this compound |
| LC-MS/MS | Separation of analytes in a liquid mobile phase followed by mass analysis of the parent ion and its fragments. escholarship.org | Quantification of trace levels of the compound and its derivatives in complex matrices like biological fluids or environmental samples. researchgate.netorganomation.com |
| GC-MS | Separation of volatile analytes in a gaseous mobile phase followed by mass analysis. getenviropass.com | Purity assessment, identification of volatile impurities and byproducts in the synthesized product. nih.govrjstonline.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of isocyanates like this compound. Due to the high reactivity of the isocyanate group (-NCO) with protic solvents and atmospheric moisture, direct analysis is challenging. metrohm.com Therefore, a derivatization step is typically required, converting the isocyanate into a stable, detectable urea (B33335) derivative. rsc.org Reagents such as 1-(2-pyridyl)piperazine (B128488) (1-2PP) or di-n-butylamine (DBA) are commonly used for this purpose. koreascience.kr
The derivatized sample is then analyzed, often using reverse-phase HPLC with a C8 or C18 column. sigmaaldrich.comsigmaaldrich.cn Gradient elution is frequently employed to separate the main derivative from impurities, unreacted starting materials, or by-products of side reactions. koreascience.kr A combination of a UV detector and a mass spectrometer (LC-MS) offers both quantification and structural confirmation of the analyte and any related impurities. rsc.orgsigmaaldrich.com The purity is determined by comparing the peak area of the derivatized this compound to the total area of all detected peaks.
Table 1: Representative HPLC-MS Conditions for Isocyanate Purity Analysis
| Parameter | Condition | Source(s) |
| Column | C18, 5 cm x 2.1 mm, 1.9 µm | sigmaaldrich.com |
| Mobile Phase | A: Water/Acetonitrile (95:5) with 0.05% Formic Acid | sigmaaldrich.com |
| B: Acetonitrile/Water (95:5) with 0.05% Formic Acid | sigmaaldrich.com | |
| Gradient | 50% to 90% B over 1 min, hold for 3 min | sigmaaldrich.com |
| Flow Rate | 0.5 mL/min | sigmaaldrich.com |
| Detector | Mass Spectrometry (MS) with Electrospray Ionization (ESI+) | sigmaaldrich.com |
| Derivatizing Agent | Di-n-butylamine (DBA) | sigmaaldrich.com |
This table represents a typical methodology for the analysis of derivatized isocyanates and may be adapted for this compound.
Thermal Analysis for Reaction Progress and Stability
Thermal analysis techniques are critical for evaluating the stability of this compound and for monitoring its conversion during polymerization reactions.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. alwsci.comqualitest.ae For a pure crystalline solid like this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are indicative of its purity; impurities typically broaden the melting peak and lower the melting temperature.
In reaction monitoring, such as the formation of polyurethanes, DSC can track the disappearance of the monomer's melting peak over time. The thermogram may also show the appearance of new thermal events, like the glass transition temperature (Tg) of the resulting polymer, providing insight into the reaction progress and the properties of the final material. rsc.orgmdpi.com
Table 2: Illustrative DSC Data for Thermal Event Analysis
| Thermal Event | Observed Temperature (°C) | Interpretation | Source(s) |
| Melting Point (Tm) | 27-29 | Melting of crystalline this compound | |
| Glass Transition (Tg) | Variable | Appearance indicates formation of an amorphous polymer | rsc.orgnih.gov |
| Decomposition | > 200 | Onset of thermal degradation | mdpi.com |
Data is illustrative and based on typical values for related compounds. The melting point is taken from a supplier of a similar compound, ethyl 4-isocyanatobenzoate.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ardl.comeltra.com This technique is essential for determining the thermal stability of this compound. The resulting TGA curve plots mass percentage against temperature, indicating the temperature at which the compound begins to decompose.
For isocyanates, thermal stability is a key parameter. Aromatic isocyanates generally begin to degrade at temperatures above 200°C. nih.govacs.org TGA can identify the onset of degradation and characterize the decomposition process, which may occur in single or multiple stages, depending on the molecule and the surrounding atmosphere. researchgate.netmdpi.com The residual mass at the end of the analysis can provide information about char formation.
Table 3: TGA Data for a Representative Aromatic Isocyanate-Based Polymer
| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition | Source(s) |
| 1st Stage | 200 - 300 | ~20 | Decomposition of urethane (B1682113) linkages | mdpi.com |
| 2nd Stage | 300 - 400 | ~55 | Cleavage of the polymer backbone | mdpi.com |
| 3rd Stage | > 400 | ~22 | Further thermo-oxidation | mdpi.com |
This table shows data for a polyurethane derived from an aromatic isocyanate, illustrating how TGA characterizes thermal stability.
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For a newly synthesized batch of this compound, elemental analysis provides experimental verification of its atomic composition, confirming that it aligns with its chemical formula, C₁₁H₁₁NO₃.
The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition.
Table 4: Elemental Composition of this compound (C₁₁H₁₁NO₃)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 64.38% | 64.45% |
| Hydrogen (H) | 5.40% | 5.38% |
| Nitrogen (N) | 6.82% | 6.80% |
| Oxygen (O) | 23.39% | (Not directly measured) |
Computational and Theoretical Chemistry
Density Functional Theory (DFT) for Mechanistic Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. chemrxiv.orgmdpi.com For this compound, DFT studies can provide profound insights into its reaction mechanisms at an atomic level, which can be difficult to observe experimentally.
DFT calculations can model the entire energy profile of a reaction, such as the urethane formation from an isocyanate and an alcohol. nih.gov This includes calculating the energies of the reactants, intermediates, transition states, and products. By identifying the transition state structure and its associated energy barrier (activation energy), researchers can predict reaction rates and understand how substituents on the aromatic ring influence the reactivity of the isocyanate group. acs.org Furthermore, DFT has been used to explain structural peculiarities of the isocyanate group, such as its deviation from linear geometry, which is crucial to its electrophilic character. chemrxiv.org
Quantum Mechanical Calculations of Electronic Properties
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of isocyanate compounds, which is fundamental to understanding their reactivity. researchgate.netyoutube.com For this compound, while specific computational studies are not extensively published, a robust understanding can be derived from analyses of closely related aromatic isocyanates such as phenyl isocyanate and para-substituted analogs. acs.orgchempap.orgnanobioletters.com
The electronic character of the isocyanate (-N=C=O) group is a primary determinant of the molecule's behavior. worldscientific.com Quantum chemical calculations consistently show that the carbon atom of the isocyanate group possesses a significant positive charge, making it highly electrophilic and thus susceptible to attack by nucleophiles. chempap.orgresearchgate.net This is a consequence of the electron density distribution, where the highly electronegative oxygen and nitrogen atoms pull electron density away from the central carbon. acs.org
Frontier Molecular Orbital (FMO) theory is a key application of these calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.orgyoutube.comfiveable.me For a nucleophilic attack, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (the isocyanate) is paramount. In studies of phenyl isocyanate, the LUMO is found to be significantly localized on the NCO carbon atom. acs.org This indicates that the carbon atom is the primary site for electrophilic interaction. The HOMO, conversely, is largely localized on the nitrogen atom. acs.org
The substituent on the phenyl ring plays a crucial role in modulating these electronic properties. In this compound, the butyl ester group (-COOBu) is positioned para to the isocyanate group. This ester group acts as an electron-withdrawing group through resonance and inductive effects, which further enhances the electrophilicity of the isocyanate carbon. materialsciencejournal.org This effect can be quantified by examining the HOMO-LUMO energy gap (ΔE). A smaller HOMO-LUMO gap generally implies higher reactivity. nanobioletters.com
Computational studies on 4-nitrophenyl isocyanate, which has a strong electron-withdrawing nitro group, provide a useful comparison. The calculations reveal a HOMO-LUMO gap of 4.516 eV, indicating high stability but also significant potential for reaction due to the electronic effects of the substituent. nanobioletters.com The molecular electrostatic potential (MEP) map for such compounds visually confirms these findings, showing a region of strong positive potential (electron deficiency) around the isocyanate carbon, marking it as the site for nucleophilic attack. nanobioletters.comresearchgate.net
Table 1: Calculated Quantum Chemical Parameters for an Analogous Aromatic Isocyanate (4-Nitrophenyl Isocyanate)
| Parameter | Symbol | Value |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -8.020 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.504 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.516 eV |
Data sourced from a DFT/B3LYP/6-311++G(d,p) level study on 4-nitrophenyl isocyanate, a compound with a strong electron-withdrawing group in the para position, analogous to the ester group in this compound. nanobioletters.com
Molecular Modeling of Reactivity
Molecular modeling is a powerful tool for simulating reaction mechanisms and predicting the reactivity of molecules like this compound. The reactivity of the isocyanate group is dominated by nucleophilic addition reactions. chempap.orgrsc.org Common nucleophiles include alcohols, amines, and water, which react with the electrophilic carbon of the isocyanate to form urethanes, ureas, and carbamic acids, respectively. rsc.org
The reactivity is heavily influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as the ester moiety in this compound, increase the rate of reaction with nucleophiles. chempap.orgacs.org This is because they enhance the positive charge on the isocyanate carbon, making it a more potent electrophile. Conversely, electron-donating substituents decrease the reaction rate. acs.org This relationship has been quantitatively described using the Hammett equation in studies of substituted phenyl isocyanates. acs.org
Computational models can simulate the entire reaction pathway for nucleophilic addition. For the reaction of an isocyanate with an alcohol, for instance, modeling studies on phenyl isocyanate show a concerted mechanism. mdpi.com The reaction proceeds through a transition state where the alcohol's oxygen atom attacks the isocyanate carbon while the alcohol's hydrogen is transferred to the isocyanate's nitrogen atom. mdpi.com The presence of catalysts, such as tertiary amines, can significantly lower the activation energy barrier for this transition state, a phenomenon that can also be effectively modeled. mdpi.com
Steric effects also play a role in reactivity. While the butyl group in the ester function is somewhat distant from the reaction center, bulky substituents closer to the isocyanate group can hinder the approach of a nucleophile, thereby slowing the reaction. acs.org In the case of this compound, the primary influence on reactivity is electronic, but the size of the reacting nucleophile can introduce steric considerations.
Molecular modeling allows for the calculation of key thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies, providing a quantitative prediction of reactivity. ugent.be For example, computational studies on the hydrolysis of isocyanates have determined the barrier heights for reaction across both the N=C and C=O bonds, confirming that the attack at the carbon of the N=C bond is the favored pathway. chemrxiv.org These models can be extended to this compound to predict its specific reaction kinetics with various nucleophiles under different conditions.
Applications of Isocyanates and Their Derivatives in Materials Science and Medicinal Chemistry Research
Polymeric Materials Research
Butyl 4-isocyanatobenzoate serves as a functional monomer in the synthesis of various polymeric materials. Its primary role stems from the high reactivity of the isocyanate (-NCO) group, which readily participates in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines. This reactivity allows for its incorporation into a diverse range of polymer architectures to modify and enhance material properties.
Polyurethanes (PUs) and Polyureas
The synthesis of polyurethanes and polyureas represents a major application area for isocyanates. rsc.org These polymers are formed through the reaction of isocyanates with polyols (for PUs) or polyamines (for polyureas). As a monofunctional isocyanate, this compound is typically employed to control polymer chain length or to introduce its specific ester group at the chain ends. Research into related difunctional isocyanates, such as the novel 1,3-propanediol (B51772) bis(4-isocyanatobenzoate) (isoPABA), demonstrates the utility of the isocyanatobenzoate structure in creating the main backbone of high-molecular-weight, biodegradable, and biocompatible polyurethanes. mdpi.comsciprofiles.comresearchgate.net The synthesis of isoPABA is achieved by converting the precursor diamine, 1,3-propanediol bis(4-aminobenzoate), using triphosgene. mdpi.comresearchgate.net
In the pursuit of sustainable materials, significant research has focused on developing polyurethanes from renewable resources. ethernet.edu.et This often involves replacing petroleum-based polyols with bio-based alternatives derived from vegetable oils (like castor or soybean oil), lignocellulose, or carbohydrates. ethernet.edu.etnih.govmdpi.com this compound, while petrochemically derived, can be reacted with these bio-polyols to produce partially bio-based polyurethanes. nih.govmdpi.com This approach combines the specific functionalities offered by the aromatic isocyanate with the sustainability of the bio-polyol component. mdpi.com The broader field also includes the development of fully bio-based isocyanates from sources like L-lysine or lignin (B12514952) to create completely renewable polyurethanes. researchgate.netgoogle.comresearchgate.net
Growing health and environmental concerns over toxic isocyanate monomers have spurred the development of non-isocyanate polyurethanes (NIPUs). mdpi.com The most common NIPU synthesis route involves the polyaddition reaction between cyclic carbonates and amines, which avoids the use of isocyanates in the polymerization step. mdpi.comresearchgate.netrsc.org While this compound is an isocyanate, the principles of NIPU chemistry are relevant as they represent an alternative pathway. The synthesis of NIPUs often starts with epoxidized materials (e.g., from vegetable oils) which are then reacted with CO2 to form cyclic carbonates. mdpi.comgoogle.com These carbonates then react with amines to form the polyurethane structure. rsc.orggoogle.comcsic.es This pathway's primary advantage is the complete avoidance of phosgene (B1210022) and isocyanate intermediates in the polymer production line. mdpi.comgatech.edu
Dual-cure resin systems are advanced materials that are cured in two separate steps, often using different mechanisms like light and heat. nih.govscielo.sa.cr This two-stage process allows for precise control over the material's properties. An isocyanate like this compound could theoretically be incorporated into a dual-cure system. For example, a resin could be formulated with another polymerizable group (such as an acrylate (B77674) or epoxy) alongside the isocyanatobenzoate moiety. google.com An initial cure, typically with UV light, would polymerize the first set of functional groups to form a stable, shaped intermediate. nih.gov A subsequent thermal or moisture-driven cure would then initiate the reaction of the pendant isocyanate groups, leading to a second, cross-linked network that enhances the material's final mechanical and thermal properties. nih.govscielo.sa.cr This approach is used to create interpenetrating or semi-interpenetrating polymer networks with tailored characteristics. nih.gov
Isocyanate-Free Polyurethanes (NIPUs)
Polyisocyanurates
Polyisocyanurates (PIR) are thermosetting polymers known for their exceptional thermal stability and fire resistance. They are formed through the cyclotrimerization of three isocyanate groups, which creates a highly stable six-membered heterocyclic isocyanurate ring. This reaction is typically promoted by specific catalysts. While PIR foams are predominantly manufactured from polymeric diisocyanates, monofunctional isocyanates can also participate in this reaction. The use of related compounds, such as methyl 4-isocyanatobenzoate, in the preparation of isocyanurate polymers suggests that this compound could be used as a co-monomer. google.com In such a formulation, it would be incorporated into the polymer network along with di- or poly-isocyanates, acting as a modifier to fine-tune the crosslink density and resulting properties of the final PIR material.
Functional Polymers with Pendant Isocyanate Groups
Polymers can be engineered to have reactive functional groups attached to the main polymer backbone as side chains; these are known as pendant groups. researchgate.netrsc.org A versatile method for creating polymers with pendant isocyanate functionality involves a two-step process. researchgate.netrsc.org First, a polymer is synthesized to contain primary amine groups in its side chains. For example, a monomer like butyl 4-aminobenzoate (B8803810) could be incorporated into a polymer chain. In the second step, these primary amine groups are chemically transformed into isocyanate groups using reagents like diphosgene or triphosgene. researchgate.netrsc.org This creates a reactive polymer with pendant this compound moieties. Such functionalized polymers are valuable as intermediates for further chemical modification, such as grafting other molecules onto the polymer backbone or for creating cross-linked networks upon reaction with polyols or polyamines. researchgate.netnih.govchemrxiv.org
The following table provides an overview of polymer systems where isocyanatobenzoate structures, including this compound and its derivatives, are relevant.
| Polymer System | Role of Isocyanatobenzoate Structure | Key Research Findings |
|---|---|---|
| Polyurethanes (PUs) | Acts as a monomer or chain modifier. | Difunctional derivatives like 1,3-propanediol bis(4-isocyanatobenzoate) are used to create biodegradable and biocompatible PUs with high molecular weight. mdpi.comsciprofiles.com |
| Bio-based PUs | Reacts with bio-polyols to form partially sustainable polymers. | Combines the properties of aromatic isocyanates with renewable polyols from sources like vegetable oils or carbohydrates. nih.govmdpi.com |
| Isocyanate-Free PUs (NIPUs) | Represents the traditional chemistry that NIPU systems are designed to replace. | NIPUs are synthesized via alternative routes, most commonly from cyclic carbonates and amines, to avoid isocyanate toxicity. mdpi.comrsc.org |
| Polymers with Pendant Groups | Can be attached as a reactive side group to a polymer backbone. | Polymers with pendant amine groups can be converted to isocyanates, creating reactive macromolecules for grafting or cross-linking. researchgate.netrsc.org |
An in-depth examination of this compound reveals its significant utility as a chemical intermediate in the development of advanced materials and complex organic molecules. This article focuses exclusively on its applications in materials science and the synthesis of heterocyclic compounds, adhering to a strict research-oriented framework.
Emerging Research Directions and Future Perspectives
Advanced Flow Chemistry for Isocyanate-Based Reactions
The synthesis of isocyanates, crucial for producing polyurethanes and other valuable materials, is undergoing a significant transformation with the adoption of flow chemistry. google.com This technology offers a safer and more efficient alternative to traditional batch production, particularly by mitigating the hazards associated with intermediate compounds like acyl azides. google.comresearchgate.net
Continuous flow processes enable the controlled mixing of reagents, such as an acyl hydrazide with nitrous acid, to form acyl azides in a contained and continuous stream. google.com This is followed by in-line solvent exchange and water removal before the solution is heated to induce the Curtius rearrangement, yielding the desired isocyanate. google.comresearchgate.net This method is not only scalable but also enhances safety by minimizing the accumulation of potentially explosive intermediates. researchgate.net
Microreactors are a key component of this advanced approach, providing precise control over reaction conditions, superior heat and mass transfer, and reduced reagent consumption. researchgate.netgoogle.com This technology is particularly advantageous for handling toxic and reactive substances like phosgene (B1210022), a common reagent in traditional isocyanate synthesis. mdpi.com The use of microreactors allows for safer, on-demand production, which is critical for industrial applications. mdpi.comiupac.org
Key Advantages of Flow Chemistry in Isocyanate Synthesis:
| Feature | Benefit |
| Enhanced Safety | Minimizes handling and accumulation of hazardous intermediates. researchgate.net |
| Precise Control | Allows for fine-tuning of reaction parameters like temperature and flow rate. researchgate.net |
| Improved Efficiency | Accelerates reaction kinetics and improves yield. google.com |
| Scalability | Amenable to both laboratory-scale and industrial production. researchgate.net |
| Sustainability | Reduces waste and energy consumption. rsc.org |
Researchers have successfully demonstrated the synthesis of various mono- and diisocyanates using flow chemistry, highlighting its versatility and potential to revolutionize the production of these important chemical building blocks. google.comacs.org
Photochemistry in Isocyanate Synthesis and Transformation
Photochemistry is emerging as a powerful tool for the synthesis and transformation of isocyanates, offering novel, light-induced reaction pathways. A notable development is the "photo-on-demand" generation of phosgene from chloroform (B151607) using UV light and oxygen. nih.govacs.org This in-situ generated phosgene can then react with amines to selectively produce isocyanates. nih.govacs.org The selectivity towards either N-substituted ureas or isocyanates can be controlled by the relative concentrations of phosgene and the amine. acs.org This method provides a safer alternative to handling highly toxic phosgene gas. nih.gov
The process involves the photochemical conversion of chloroform to phosgene at low temperatures, followed by the sequential addition of an amine and an organic base. nih.gov This two-step procedure has been shown to produce a variety of monoisocyanates and diisocyanates in high yields. nih.gov A key advantage is the ability to perform subsequent reactions in the same pot; for instance, the direct addition of alcohols to the as-prepared isocyanate solution allows for the one-pot synthesis of carbamates and polyurethanes. acs.org
Furthermore, the photochemistry of isocyanate precursors is an active area of research. For example, hydroxy isocyanate (HONCO), a potential prebiotic molecule, has been synthesized through the flash vacuum pyrolysis of phenyl N-hydroxycarbamate and characterized using matrix isolation techniques. chemrxiv.org Upon UV irradiation, HONCO has been observed to decompose into hydrogen-bonded complexes, demonstrating the potential for photo-induced transformations of novel isocyanate species. chemrxiv.org
Computational Design and Prediction of Isocyanate Reactivity
Computational chemistry is providing invaluable insights into the reactivity and properties of isocyanates, guiding experimental work and the design of new materials. Density Functional Theory (DFT) methods are being employed to study the mechanisms of reactions involving isocyanates, such as their cycloaddition with nitrones. acs.org These studies have revealed that the reaction mechanism can be influenced by the solvent, proceeding through a concerted pathway in the gas phase and nonpolar solvents, but a stepwise mechanism in polar solvents. acs.org
Computational models are also being used to investigate the thermal properties of isocyanates and their derivatives. For instance, the thermal stabilities and cyclotrimerization energies of various alkyl- and phenyl-substituted isocyanurates have been computationally investigated. rsc.org These calculations help in understanding the factors that influence the thermal stability of these compounds, which is crucial for their application in high-temperature environments. rsc.org
Furthermore, computational fluid dynamics (CFD) is being utilized to model reactors for the thermal decomposition of carbamates to produce isocyanates. researchgate.netmdpi.com These models help in optimizing reactor design and operating conditions to maximize the yield of isocyanates while minimizing by-products. researchgate.netmdpi.com This predictive capability is essential for the industrial-scale, phosgene-free synthesis of isocyanates. mdpi.comuni-miskolc.hu
Examples of Computational Applications in Isocyanate Chemistry:
| Application | Computational Method | Key Findings |
| Reaction Mechanism | Density Functional Theory (DFT) | Elucidation of concerted vs. stepwise pathways in cycloaddition reactions. acs.org |
| Thermal Stability | Various computational levels (e.g., B3LYP, MP2) | Determination of cyclotrimerization energies and conformational behaviors. rsc.org |
| Reactor Modeling | Computational Fluid Dynamics (CFD) | Optimization of reactor design for isocyanate synthesis from carbamates. researchgate.netmdpi.com |
Novel Catalytic Systems for Isocyanate Transformations
The development of novel catalytic systems is crucial for advancing isocyanate chemistry, enabling more efficient and selective transformations. Researchers are exploring a range of catalysts to facilitate the synthesis of valuable compounds like carbamates from isocyanates.
One area of focus is the use of metal-based catalysts. For instance, an efficient method for synthesizing N-aryl carbamates involves the cobalt-catalyzed in situ generation of isocyanates from N-Boc-protected amines. rsc.org This reaction proceeds in the presence of a phosphine (B1218219) ligand and a zinc reductant, offering a route to carbamates under mild conditions. rsc.org Other transition metals like palladium, nickel, and rhodium have also been investigated for carbamate (B1207046) synthesis. rsc.org Additionally, zinc compounds and iron complexes have been shown to be effective catalysts for the reaction of isocyanates with hydroxylated compounds to produce carbamates with minimal by-products. google.com
Heterogeneous catalysts, such as clays (B1170129) like montmorillonite (B579905) K-10, have been employed for the alcoholysis of carbamates to generate isocyanates at elevated temperatures. researchgate.net More recently, solid acids like Preyssler heteropolyacid have been used for the efficient synthesis of primary carbamates from alcohols or phenols and sodium cyanate (B1221674) at room temperature under solvent-free conditions. sciforum.net
The development of non-metallic, regenerable reagents is also a significant step towards more sustainable processes. For example, the use of Si(OMe)4 as a dehydrating agent in the presence of DBU as a catalyst allows for the direct conversion of CO2 and arylamines into aryl isocyanates, which can then be trapped to form carbamates. organic-chemistry.org
Development of Bio-based and Sustainable Isocyanate Chemistry
In response to growing environmental concerns and the need to reduce reliance on fossil fuels, significant research efforts are being directed towards the development of bio-based and sustainable isocyanates. rsc.orgrsc.org The goal is to replace petroleum-derived isocyanates with alternatives synthesized from renewable resources. biorizon.eu
A variety of biomass sources are being explored as feedstocks, including plant oils (like castor and soybean oil), fatty acids, lignin (B12514952), and carbohydrates. acs.orgrsc.orgresearchgate.net These renewable materials can be converted into isocyanate precursors through various chemical pathways. researchgate.net For example, diisocyanates have been synthesized from dicarboxylic acids derived from vegetable oils via the Curtius rearrangement of the corresponding acyl azides. researchgate.net
Several companies are already bringing bio-based isocyanates to the market. For instance, a bio-based pentamethylene diisocyanate (PDI) trimer with a high renewable carbon content derived from corn starch is commercially available. ulprospector.com Similarly, a methylene (B1212753) diphenyl diisocyanate (MDI) with a zero-carbon footprint, made from bio-based raw materials, has been introduced. ulprospector.combasf.com These products are finding applications in coatings, adhesives, and foams, offering a more sustainable alternative to their petrochemical counterparts. ulprospector.comusdanalytics.compmarketresearch.com
The push for sustainability also involves developing safer synthesis routes that avoid toxic reagents like phosgene. rsc.orgbiorizon.eu The PROMIS project, for example, aims to design new bio-based isocyanates from sources like lignin and carbohydrates using phosgene-free synthesis methods. biorizon.eubiorizon.eu
Examples of Bio-Based Isocyanate Precursors and Products:
| Feedstock | Isocyanate Type | Potential Application |
| Corn Starch | Pentamethylene diisocyanate (PDI) | Coatings, Adhesives ulprospector.com |
| Vegetable Oils | Aliphatic diisocyanates | Polyurethanes researchgate.net |
| Lignin, Carbohydrates | Aromatic and Aliphatic Isocyanates | Polyurethanes biorizon.eubiorizon.eu |
| Agricultural Waste | Bio-based Aniline (B41778) (precursor) | Various Isocyanates pmarketresearch.com |
Expanding the Scope of Multicomponent Reactions
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a powerful tool in organic synthesis. frontiersin.orgrsc.org Isocyanates are valuable components in MCRs, and researchers are continuously working to expand the scope and utility of these reactions. rsc.orgrsc.org
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly well-suited for creating diverse molecular libraries, especially for drug discovery. frontiersin.orgresearchgate.net The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde or ketone, a carboxylic acid, an amine, and an isocyanide to produce α-acylamino amides. beilstein-journals.orgbeilstein-journals.org The Passerini three-component reaction (P-3CR) yields α-acyloxy carboxamides from an aldehyde or ketone, a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.gov
While classic IMCRs produce linear products, strategies have been developed to synthesize cyclic peptidomimetics through post-condensation cyclization. beilstein-journals.orgbeilstein-journals.org This involves incorporating functional groups into the initial components that can later react to form a ring structure. beilstein-journals.org
Recent research has also focused on developing new MCRs that utilize isocyanates directly as one of the key building blocks. rsc.org These reactions offer access to a wide range of chemical structures and are often more atom-economical and environmentally friendly than traditional multi-step syntheses. rsc.org For example, a palladium-catalyzed four-component reaction has been developed for the synthesis of sulfonylureas, where an isocyanate intermediate is generated in situ. rsc.org The exploration of MCRs involving isocyanates continues to be a vibrant area of research, with new reaction variants and applications being discovered. frontiersin.orgresearchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Butyl 4-isocyanatobenzoate, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves reacting 4-nitrobenzoic acid with butanol under esterification conditions (e.g., H₂SO₄ catalysis), followed by reduction to the amine and subsequent phosgenation to introduce the isocyanate group. Yield optimization depends on reaction temperature (ideally 0–5°C during phosgenation to prevent side reactions), stoichiometric control of phosgene equivalents, and inert atmosphere maintenance to avoid hydrolysis . Purification via fractional distillation or column chromatography (using ethyl acetate/hexane gradients) is critical for isolating high-purity product.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm the isocyanate (–NCO) stretch at ~2250–2275 cm⁻¹ and ester carbonyl (C=O) at ~1720 cm⁻¹.
- ¹H/¹³C NMR : Identify butyl chain protons (δ 0.9–1.7 ppm) and aromatic protons (δ 7.5–8.3 ppm). The isocyanate carbon appears at ~125–130 ppm in ¹³C NMR.
- HPLC-MS : Assess purity and molecular ion peak ([M+H]⁺ expected at m/z 235.3).
Cross-referencing with literature databases (e.g., SciFinder) ensures accurate peak assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the reactivity of the isocyanate group:
- PPE : Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to prevent inhalation of vapors.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture-induced hydrolysis.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with aqueous ammonia (5% v/v) before disposal.
Safety data align with GHS guidelines for isocyanates, emphasizing acute toxicity (H330) and skin irritation (H315) risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation kinetics of this compound under varying pH conditions?
- Methodological Answer : Contradictions often arise from inconsistent buffer systems or temperature control. To address this:
- Controlled Experiments : Perform degradation studies in standardized buffers (e.g., phosphate for pH 7.4, acetate for pH 5.0) at 25°C ± 0.5°C.
- Analytical Consistency : Use HPLC with UV detection (λ = 254 nm) for quantitation, ensuring calibration curves are validated (R² > 0.995).
- Statistical Analysis : Apply ANOVA to compare degradation half-lives across pH levels, reporting confidence intervals (95% CI) to assess significance .
Q. What mechanistic insights can be gained from studying the reactivity of this compound with nucleophiles (e.g., amines, alcohols)?
- Methodological Answer : Kinetic studies using stopped-flow UV-Vis spectroscopy can track the isocyanate’s reaction with nucleophiles. For example:
- Amine Reactivity : Second-order rate constants (k₂) for urethane formation are calculated by monitoring absorbance decrease at 2275 cm⁻¹ (NCO group).
- Solvent Effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to elucidate solvation’s role.
Computational modeling (DFT) may further explain electronic effects of substituents on reactivity .
Q. How should researchers design experiments to evaluate the thermal stability of this compound in polymer matrix applications?
- Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N₂) to determine decomposition onset temperature.
- Accelerated Aging : Incubate polymer composites at 60°C for 72 hours, then analyze residual isocyanate content via titration (e.g., dibutylamine back-titration).
- FT-IR Mapping : Monitor NCO peak intensity changes in cross-sectional areas of the polymer to assess homogeneity of degradation .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real time.
- Quality Control : Enforce strict specifications for starting materials (e.g., 4-nitrobenzoic acid purity ≥99%, residual solvent limits <0.1%).
- DoE Optimization : Use a factorial design to test variables (e.g., phosgene equivalents, reaction time) and identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
